LP-922761

Overview

Description

LP-922761 is a potent, selective, and orally active inhibitor of adapter protein-2 associated kinase 1 (AAK1). It has shown significant inhibitory effects on BMP-2 inducible protein kinase (BIKE) as well. The compound has been studied for its potential therapeutic applications, particularly in the treatment of neuropathic pain .

Mechanism of Action

Target of Action

LP-922761 is a potent, selective, and orally active inhibitor of the adapter protein-2 associated kinase 1 (AAK1) . AAK1 is a key modulator of neuropathic pain . This compound also inhibits the BMP-2-inducible protein kinase (BIKE) .

Mode of Action

This compound interacts with AAK1 and BIKE, inhibiting their activity . The inhibition of AAK1 leads to a reduced response to persistent pain .

Biochemical Pathways

The inhibition of AAK1 by this compound affects the signaling pathways engaged in peripheral nociceptors, which are neurons that sense pain. This interference causes these neurons to become less excitable, reducing the sensation of pain .

Pharmacokinetics

In mice, this compound has a brain to plasma ratio of 0.007, indicating that this compound is essentially restricted to the peripheral compartment .

Result of Action

The inhibition of AAK1 by this compound leads to a reduced response to persistent pain . In animal models, this compound has been shown to cause a reduced pain response and reverse fully established pain behavior .

Action Environment

The action of this compound is influenced by its environment. For instance, its ability to cross the blood-brain barrier is limited, which restricts its action to the peripheral compartment . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as tissue type and the presence of biological barriers .

Biochemical Analysis

Biochemical Properties

LP-922761 plays a significant role in biochemical reactions, primarily as an inhibitor of AAK1 . It interacts with AAK1, a key enzyme involved in endocytosis, a process that allows cells to intake biomolecules . This compound also inhibits BMP-2-inducible protein kinase (BIKE), but exhibits no significant activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors .

Cellular Effects

This compound influences cell function by modulating the activity of AAK1 . By inhibiting AAK1, this compound can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of AAK1 . It binds to AAK1, thereby preventing the kinase from phosphorylating its substrates. This can lead to changes in gene expression and disrupt cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

As an AAK1 inhibitor, it likely interacts with enzymes and cofactors involved in the endocytosis pathway .

Transport and Distribution

Given its role as an AAK1 inhibitor, it may interact with transporters or binding proteins involved in endocytosis .

Subcellular Localization

As an AAK1 inhibitor, it is likely to be found wherever AAK1 is present within the cell

Preparation Methods

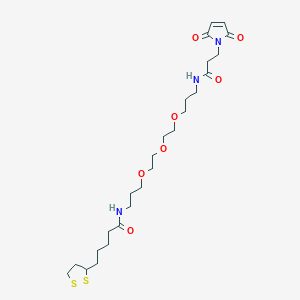

The synthesis of LP-922761 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but it is available for research purposes from various suppliers .

Chemical Reactions Analysis

LP-922761 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

LP-922761 has been extensively studied for its scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of AAK1 and BIKE.

Biology: The compound is utilized in biological assays to understand its effects on cellular processes.

Medicine: this compound has shown promise as a therapeutic agent for treating neuropathic pain.

Industry: While primarily used in research, this compound’s potential therapeutic applications could lead to its use in pharmaceutical development

Comparison with Similar Compounds

LP-922761 is unique in its selectivity and potency as an AAK1 inhibitor. Similar compounds include:

Properties

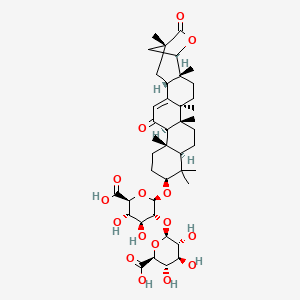

IUPAC Name |

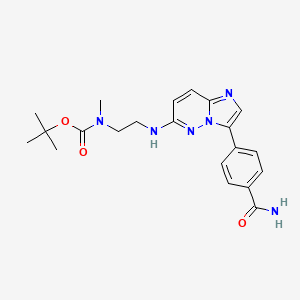

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQNYIHMAZLJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)